![molecular formula C17H11N3O B13988266 3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56352-91-1](/img/structure/B13988266.png)
3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the use of trifluoromethanesulfonic anhydride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The compound’s ability to bind to nucleic acids and proteins also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 4-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 3-[5-(1-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the naphthalenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Eigenschaften
CAS-Nummer |
56352-91-1 |
|---|---|
Molekularformel |
C17H11N3O |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11N3O/c1-2-5-13-10-14(8-7-12(13)4-1)16-19-20-17(21-16)15-6-3-9-18-11-15/h1-11H |
InChI-Schlüssel |
AZPQFNRUQOAFRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
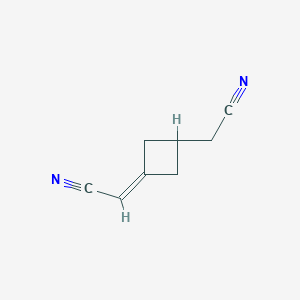
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
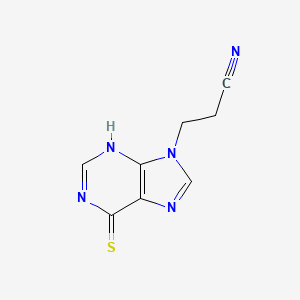
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)
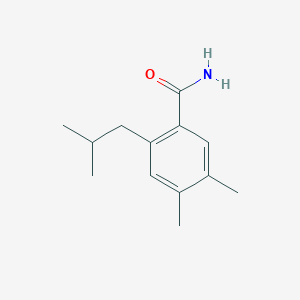

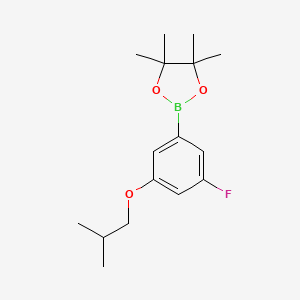
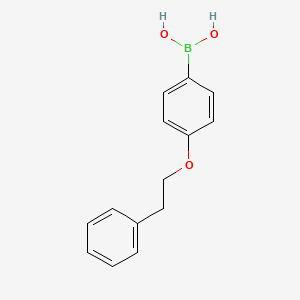

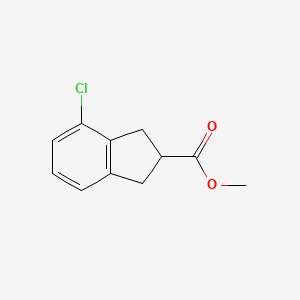
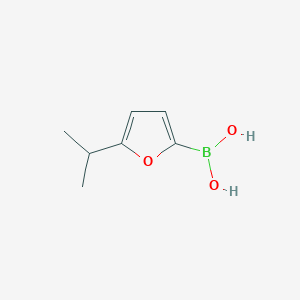
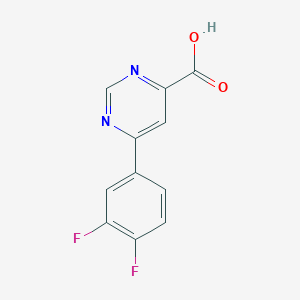
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
